molecular formula C14H24Cl2N2O4 B8253238 Methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride

Methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride

Cat. No.: B8253238
M. Wt: 355.3 g/mol
InChI Key: OWIVQMDZBLRBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride: is a chemical compound with the molecular formula C7H12ClNO2. It is a white solid that is commonly used as an intermediate in organic synthesis and pharmaceutical research. The compound is known for its unique structure, which includes a cyclopentene ring with an amino group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride typically involves the following steps:

    Cyclopentene Formation: The initial step involves the formation of a cyclopentene ring through a Diels-Alder reaction or other cyclization methods.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Ammonia, amines, alkyl halides, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways Involved: It can modulate various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • Methyl 4-aminocyclopent-2-ene-1-carboxylate;monohydrochloride
  • Methyl 4-aminocyclopent-2-ene-1-carboxylate;trihydrochloride
  • Ethyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride

Comparison:

  • Methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
  • The presence of two hydrochloride groups can enhance its interaction with biological targets, making it potentially more effective in certain applications.
  • Compared to its ethyl analog, the methyl ester may exhibit different pharmacokinetic properties, such as absorption and metabolism.

Properties

IUPAC Name

methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H11NO2.2ClH/c2*1-10-7(9)5-2-3-6(8)4-5;;/h2*2-3,5-6H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIVQMDZBLRBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)N.COC(=O)C1CC(C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.